The compound (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone is a complex organic molecule with significant potential in medicinal chemistry. Its IUPAC name reflects its structural components, including a benzodioxepin moiety and a bromophenyl group. The molecular formula is , and its molecular weight is approximately 333.18 g/mol. This compound is classified under the category of benzodioxepins, which are known for their diverse biological activities.
The synthesis of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone has been explored in various studies. One notable method involves the construction of new 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones, where the compound serves as an intermediate. Although specific synthetic routes are not extensively detailed in the available literature, benzodioxepins can typically be synthesized through reactions involving diols and aldehydes or ketones under acidic conditions, often requiring catalysts such as p-toluenesulfonic acid or sulfuric acid .
The molecular structure of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone features a central benzodioxepin ring that is substituted at the 8-position with a bromine atom and at the 7-position with a phenyl group that carries another bromine atom. The structure can be represented using various chemical notation systems:
InChI=1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
This indicates the arrangement of atoms and bonds within the molecule. The presence of bromine atoms suggests enhanced reactivity and potential applications in medicinal chemistry.
The chemical behavior of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone can include various reactions typical for benzodioxepins:
These reactions are crucial for developing derivatives with tailored biological activities.
The mechanism of action for compounds like (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone often involves interactions at the molecular level with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, related benzodioxepins have shown activity against various biological targets through:
Further research is necessary to elucidate the precise mechanisms for this specific compound.
The physical and chemical properties of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 333.18 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in various environments and applications .
The applications of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone span several fields:
Given its diverse applications and structural features, further exploration into its synthesis and biological activity could yield significant advancements in medicinal chemistry and material science.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2